

28-Deoxonimbolide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 28-Deoxonimbolide

Cat. No.: B1254398

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Introduction

28-Deoxonimbolide is a naturally occurring limonoid, a class of tetranortriterpenoids, isolated from the seeds and leaves of the neem tree (*Azadirachta indica*)^{[1][2]}. This compound has garnered significant interest within the scientific community for its potent biological activities, particularly its anticancer and anti-inflammatory properties^{[1][3]}. As a derivative of nimbolide, another prominent limonoid from neem, **28-deoxonimbolide** presents a unique chemical structure that allows it to interact with various biological pathways^[1]. This technical guide provides an in-depth overview of **28-deoxonimbolide**, including its chemical properties, isolation methods, biological effects, and the molecular mechanisms underlying its activity, with a focus on its potential as a therapeutic agent.

Chemical Properties

28-Deoxonimbolide is an organic heteropentacyclic compound with a complex structure. Its chemical properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C27H32O6	[1][2]
Molecular Weight	452.5 g/mol	[1][2]
CAS Number	126005-94-5	[1][4]
IUPAC Name	methyl 2- [(1R,2S,4R,6R,9R,10S,11R,15R,18S)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.0 ^{2,9} .0 ^{4,8} .0 ^{15,18}]octadeca-7,13-dien-10-yl]acetate	[2]
Class	Limonoid, Tetranortriterpenoid	[1]

Isolation and Purification of Limonoids from Neem

The isolation of **28-deoxonimbolide** and other related limonoids like nimbolide from *Azadirachta indica* is a multi-step process involving extraction and chromatographic purification. Several methods have been optimized to enhance the yield and purity of these compounds.

Optimized Isolation Procedure from Neem Leaves

An optimized procedure for the isolation of nimbolide and **28-deoxonimbolide** from neem leaves has been described, which can be adapted for targeted extraction of **28-deoxonimbolide**[5].

Experimental Protocol:

- Extraction:
 - Air-dried and powdered neem leaves are extracted with a suitable solvent such as acetone or methanol at room temperature.

- The solvent is then evaporated under reduced pressure to yield a crude extract.
- Solvent Partitioning:
 - The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane and chloroform, to separate compounds based on their polarity.
- Column Chromatography:
 - The chloroform fraction, typically enriched with limonoids, is subjected to column chromatography over silica gel.
 - Elution is performed with a gradient of solvents, commonly a mixture of hexane and ethyl acetate, with increasing proportions of ethyl acetate.
- Fraction Collection and Analysis:
 - Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compounds.
- Crystallization:
 - Fractions containing pure **28-deoxonimbolide** are pooled, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system, such as methanol, to obtain pure crystals of **28-deoxonimbolide**.

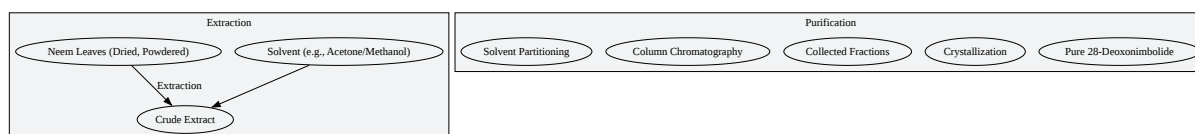
Microwave-Assisted Extraction (MAE) of Nimbolide

A rapid and efficient microwave-assisted extraction (MAE) method has been optimized for nimbolide, which can be adapted for **28-deoxonimbolide**^{[6][7]}.

Experimental Protocol:

- Sample Preparation: Dried and powdered neem leaves are used.
- Extraction:

- The leaf powder is mixed with a solvent (e.g., ethanol) at an optimized solid-to-liquid ratio (e.g., 1:16 g/mL)[7].
- The mixture is subjected to microwave irradiation at a specific power (e.g., 280 W) for a defined duration (e.g., 22 minutes)[7].
- Purification:
 - The resulting extract is filtered and concentrated.
 - Purification is achieved using preparative thin-layer chromatography (PTLC) with a solvent system like ethyl acetate/hexane[6][7].



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Biological Activities and Therapeutic Potential

28-Deoxonimbolide exhibits a range of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

28-Deoxonimbolide has demonstrated significant cytotoxic and apoptosis-inducing activities against various cancer cell lines[3].

Cytotoxicity Data:

The half-maximal inhibitory concentration (IC50) values of **28-deoxonimbolide** against different cancer cell lines are summarized below.

Cell Line	Cancer Type	IC50 (µM)	Reference
HL-60	Human Promyelocytic Leukemia	1.5	[3]
HT-29	Human Colon Adenocarcinoma	Not specified	[8]
SW-620	Human Colon Adenocarcinoma	Not specified	[8]
HOP-62	Human Lung Adenocarcinoma	Not specified	[8]
A-549	Human Lung Carcinoma	Not specified	[8]
PC-3	Human Prostate Adenocarcinoma	Not specified	[8]

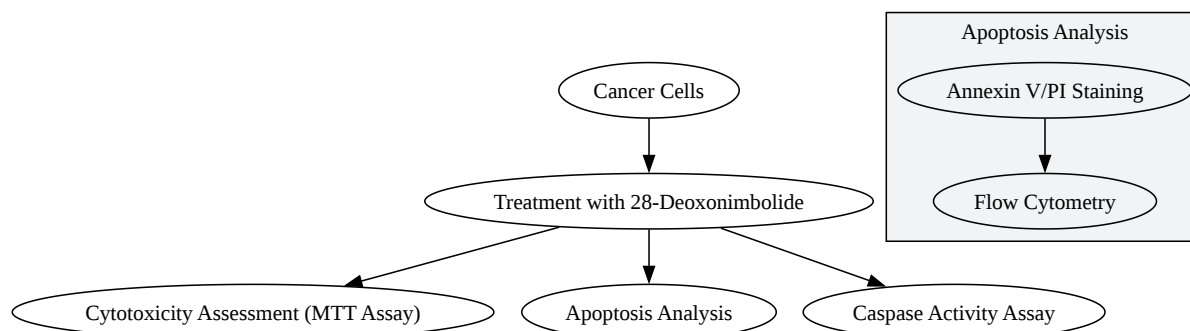
Induction of Apoptosis:

28-Deoxonimbolide induces apoptotic cell death in cancer cells through both the mitochondrial (intrinsic) and the death receptor-mediated (extrinsic) pathways[3]. This is a key mechanism behind its anticancer effects.

Experimental Protocols for Assessing Anticancer Activity:

- MTT Assay for Cytotoxicity: This colorimetric assay is widely used to assess cell viability and the cytotoxic effects of compounds[9].
 - Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
 - Compound Treatment: Cells are treated with various concentrations of **28-deoxonimbolide** for a specified period (e.g., 24, 48, or 72 hours).

- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
- Annexin V/Propidium Iodide (PI) Staining for Apoptosis: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[10][11].
 - Cell Treatment: Cells are treated with **28-deoxonimbolide** as described above.
 - Cell Harvesting: Both adherent and floating cells are collected, washed with PBS.
 - Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide.
 - Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
- Caspase Activity Assay: Colorimetric assays are used to measure the activity of key executioner caspases (e.g., caspase-3, -8, and -9) involved in apoptosis[10].
 - Cell Lysis: Treated and untreated cells are lysed to release cellular proteins.
 - Substrate Addition: A specific colorimetric substrate for the caspase of interest (e.g., DEVD-pNA for caspase-3) is added to the cell lysates.
 - Incubation: The mixture is incubated to allow the caspase to cleave the substrate, releasing a colored product (p-nitroaniline).
 - Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader, which is proportional to the caspase activity.



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Anti-inflammatory Activity

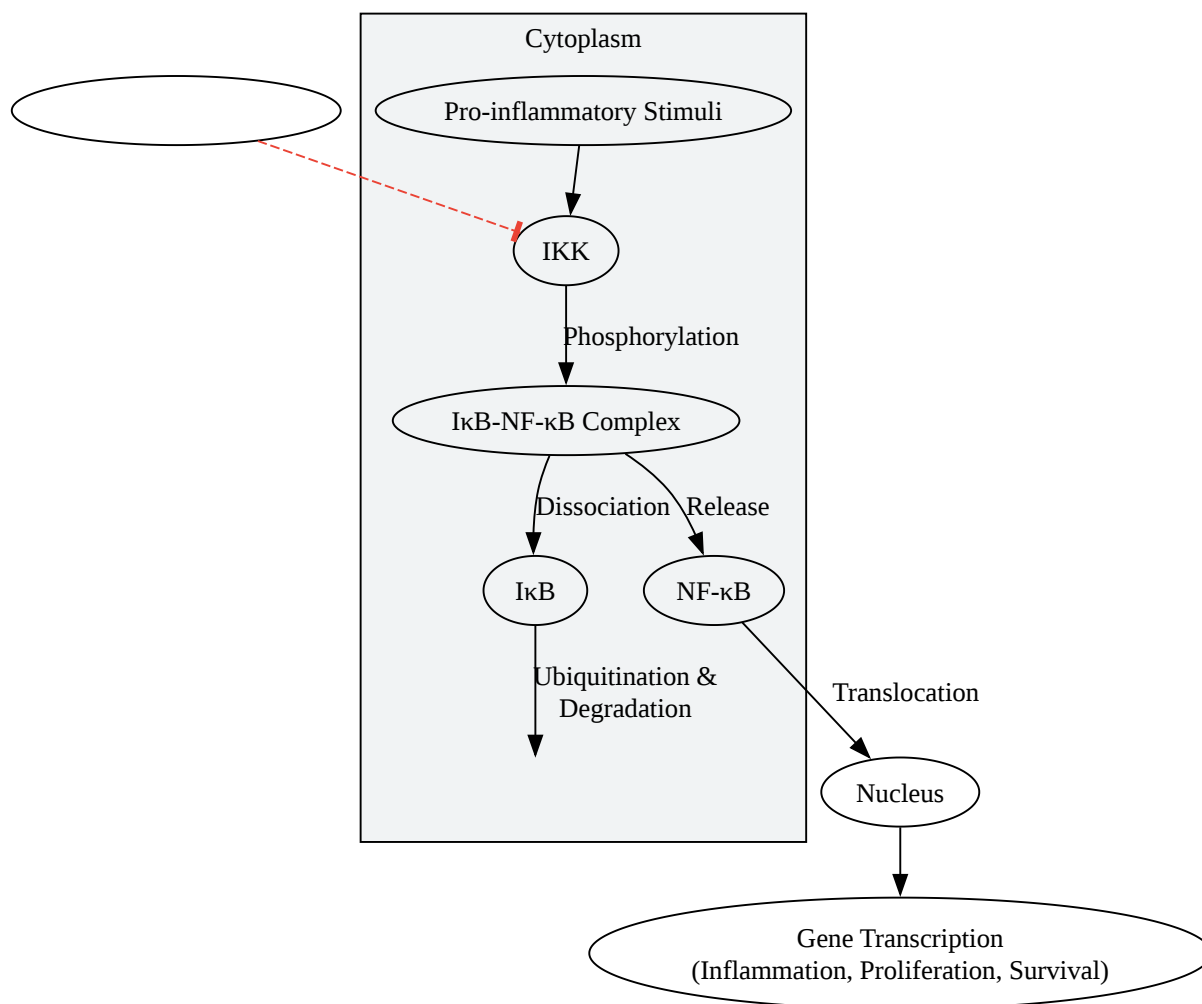
28-Deoxonimbolide has shown potential as an anti-inflammatory agent, primarily through the inhibition of the NF- κ B signaling pathway[1]. The NF- κ B pathway plays a crucial role in regulating the immune response to infection and inflammation.

Mechanism of Action: Modulation of Signaling Pathways

The therapeutic effects of **28-deoxonimbolide** are attributed to its ability to modulate key cellular signaling pathways involved in cell survival, proliferation, and inflammation.

NF- κ B Signaling Pathway

28-Deoxonimbolide is suggested to inhibit the NF- κ B signaling pathway[1]. In unstimulated cells, NF- κ B is held inactive in the cytoplasm by inhibitor of κ B (I κ B) proteins. Upon stimulation by various signals, the I κ B kinase (IKK) complex phosphorylates I κ B, leading to its ubiquitination and degradation. This allows NF- κ B to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation. By inhibiting this pathway, **28-deoxonimbolide** can suppress these processes.

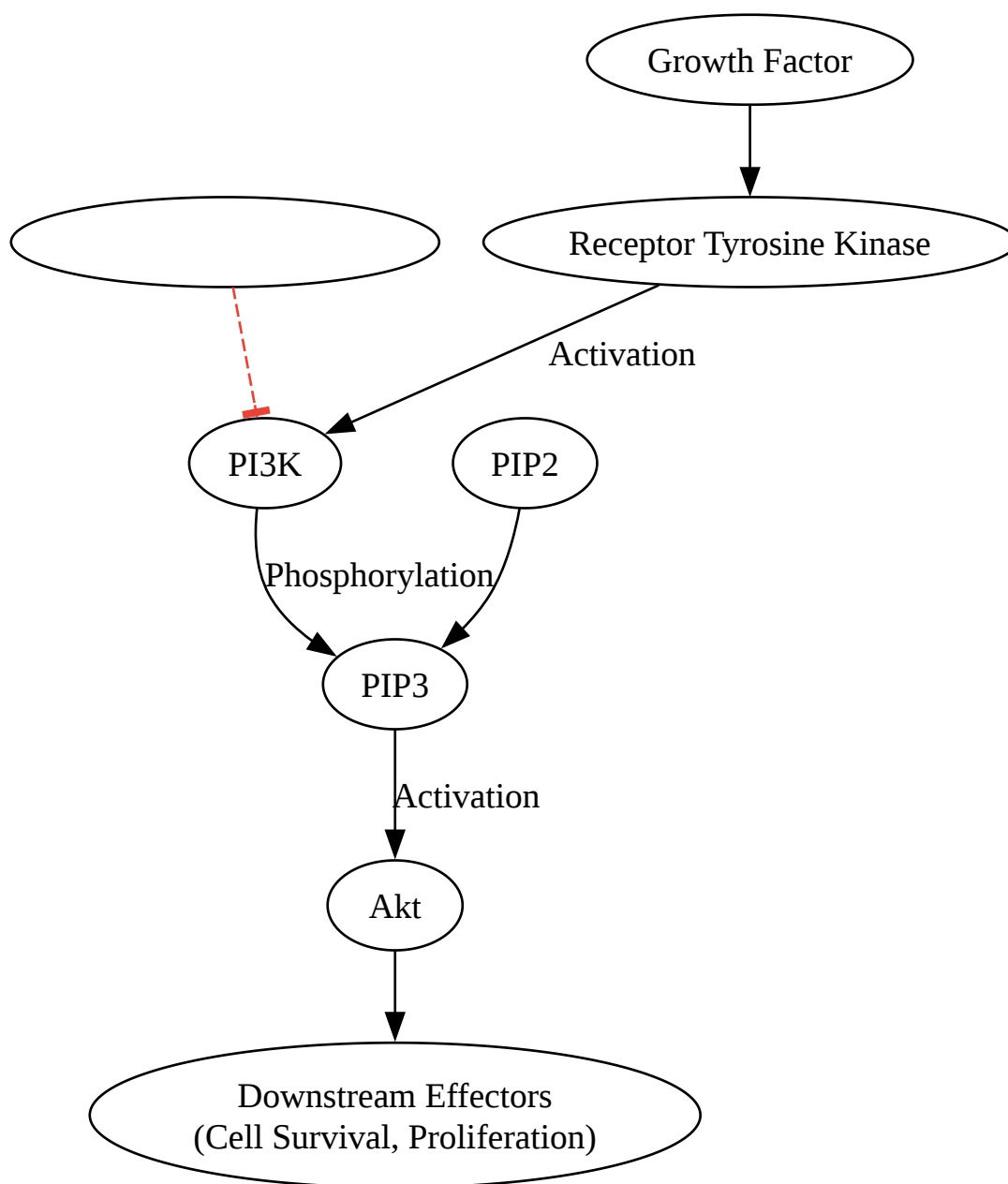


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PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. While direct studies on **28-deoxonimbolide**'s effect on this pathway are emerging, the related compound nimbolide has been shown to inhibit this pathway in cancer

cells[12][13][14]. It is plausible that **28-deoxonimbolide** shares a similar mechanism. Inhibition of PI3K and the subsequent phosphorylation of Akt would lead to decreased cell survival and proliferation.



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Western Blotting Protocol for Pathway Analysis:

Western blotting is a key technique to study the effects of compounds on signaling pathways by detecting changes in protein expression and phosphorylation levels[15][16][17][18][19].

- Protein Extraction:
 - Cells are treated with **28-deoxonimbolide** for a specified time.
 - Cells are lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain total protein extracts.
 - Protein concentration is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE:
 - Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.
- Protein Transfer:
 - The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking:
 - The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-NF- κ B).
- Secondary Antibody Incubation:
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection:
 - The membrane is treated with a chemiluminescent substrate, and the signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the

target protein.

Conclusion

28-Deoxonimbolide, a limonoid from *Azadirachta indica*, demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to induce apoptosis in cancer cells and modulate key signaling pathways such as NF- κ B and potentially PI3K/Akt underscores its importance for further investigation. The detailed protocols and data presented in this guide are intended to facilitate future research into the precise mechanisms of action and therapeutic applications of this promising natural compound. Further studies are warranted to fully elucidate its pharmacological profile and to explore its potential in preclinical and clinical settings.

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